molecular formula C10H20N2O3 B7893940 tert-butyl N-ethyl-N-[(methylcarbamoyl)methyl]carbamate

tert-butyl N-ethyl-N-[(methylcarbamoyl)methyl]carbamate

Cat. No.: B7893940
M. Wt: 216.28 g/mol
InChI Key: LVMOMDXSANBIDH-UHFFFAOYSA-N
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Description

tert-Butyl N-ethyl-N-[(methylcarbamoyl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and serve as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a methylcarbamoyl group attached to a carbamate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-ethyl-N-[(methylcarbamoyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with N-ethyl-N-[(methylcarbamoyl)methyl]amine. The reaction is carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-ethyl-N-[(methylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-ethyl-N-[(methylcarbamoyl)methyl]carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in peptide synthesis and other complex organic syntheses .

Biology and Medicine: The compound is also explored for its potential biological activities.

Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of tert-butyl N-ethyl-N-[(methylcarbamoyl)methyl]carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can act as a reversible or irreversible inhibitor depending on the specific enzyme and conditions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-ethyl-N-[(methylcarbamoyl)methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ability to act as a protecting group for amines under mild conditions makes it particularly valuable in synthetic organic chemistry .

Properties

IUPAC Name

tert-butyl N-ethyl-N-[2-(methylamino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-6-12(7-8(13)11-5)9(14)15-10(2,3)4/h6-7H2,1-5H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMOMDXSANBIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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